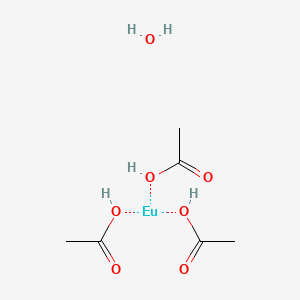

Europium(III) acetate hydrate

Description

BenchChem offers high-quality Europium(III) acetate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Europium(III) acetate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;europium;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Eu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVNKGWAXJFQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Eu] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14EuO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62667-64-5 |

Source

|

| Record name | Europium(III) acetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Europium(III) Acetate Hydrate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Europium(III) acetate hydrate, a key precursor material in materials science and biotechnology. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis methodologies, characterization techniques, and diverse applications, with a focus on the scientific principles underpinning its utility.

Introduction to Europium(III) Acetate Hydrate

Europium(III) acetate hydrate is an inorganic salt of the lanthanide element europium in its +3 oxidation state, coordinated with acetate ligands.[1] It is a white, crystalline solid that is soluble in water.[1][2] The compound is notable for its variable hydration states, commonly existing in anhydrous, sesquihydrate (1.5 water molecules), and tetrahydrate (4 water molecules) forms.[1] The general chemical formula is represented as Eu(CH₃CO₂)₃ · xH₂O .[3][4][5]

The significance of Europium(III) acetate hydrate stems from the unique photophysical properties of the Eu³⁺ ion. When irradiated with ultraviolet light, the compound exhibits a strong, characteristic red luminescence.[2] This property is central to its widespread use in the fabrication of phosphors for display technologies, fluorescent probes for biomedical imaging, and as a dopant in advanced optical materials.[6][2][7]

Physicochemical Properties

A summary of the key physicochemical properties of Europium(III) acetate hydrate is presented in Table 1. Understanding these properties is critical for its handling, storage, and application in various experimental protocols.

| Property | Value | Source(s) |

| Chemical Formula | Eu(CH₃CO₂)₃ · xH₂O (x can be 0, 1.5, 4) | [1] |

| Molecular Weight | 329.10 g/mol (anhydrous basis) | [4] |

| Appearance | White crystalline powder | [1][2] |

| Solubility | Soluble in water | [1][6] |

| CAS Number | 62667-64-5 (for the hydrate) | [4][8] |

| Key Characteristic | Strong red luminescence under UV light | [2] |

Synthesis and Crystallization

The synthesis of Europium(III) acetate hydrate is typically achieved through the reaction of europium oxide (Eu₂O₃) with acetic acid.[1] This acid-base reaction yields the acetate salt and water, as depicted in the following equation:

Eu₂O₃ + 6 CH₃COOH → 2 Eu(CH₃COO)₃ + 3 H₂O [1]

An alternative, more direct synthesis involves the reaction of elemental europium metal with acetic acid, which produces hydrogen gas as a byproduct.[1]

2 Eu + 6 CH₃COOH → 2 Eu(CH₃COO)₃ + 3 H₂↑ [1]

The choice between these methods often depends on the availability and cost of the starting materials. The oxide route is generally preferred due to the higher reactivity and lower cost of europium oxide compared to the pure metal.

Experimental Protocol: Synthesis from Europium Oxide

This protocol outlines a standard laboratory procedure for synthesizing Europium(III) acetate hydrate. The rationale behind each step is provided to ensure experimental success and reproducibility.

Materials:

-

Europium(III) Oxide (Eu₂O₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

-

Heating mantle and magnetic stirrer

-

Reaction flask and condenser

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a stoichiometric excess of glacial acetic acid to a known quantity of europium oxide. The excess acid ensures the complete conversion of the oxide.

-

Heating and Reaction: Gently heat the mixture with continuous stirring. The reaction progress can be visually monitored by the dissolution of the white europium oxide powder. The reaction is typically carried out at a moderate temperature (e.g., 80-100°C) to facilitate the reaction without boiling off the acetic acid.[1]

-

Dilution and Crystallization: Once the europium oxide has completely dissolved, indicating the formation of europium acetate, the solution is cooled to room temperature. Deionized water is then added to dilute the solution, which reduces the solubility of the product and promotes crystallization.[1]

-

Isolation and Drying: The resulting crystalline precipitate of Europium(III) acetate hydrate is collected by vacuum filtration. The crystals should be washed with a small amount of cold deionized water to remove any residual acetic acid. The product is then dried in a desiccator or a low-temperature oven to obtain the final hydrated salt.

The workflow for this synthesis is illustrated in the diagram below.

Caption: Workflow for the synthesis of Europium(III) acetate hydrate.

Thermal Decomposition and Characterization

The thermal stability of Europium(III) acetate hydrate is a critical parameter, especially when it is used as a precursor for the synthesis of europium-containing materials at elevated temperatures. The tetrahydrate form, Eu(CH₃COO)₃·4H₂O, undergoes a multi-stage decomposition process upon heating in the air, ultimately yielding europium(III) oxide (Eu₂O₃).[1][2]

The decomposition pathway involves the sequential loss of water molecules, followed by the breakdown of the anhydrous acetate to form intermediate species like europium oxyacetate (EuO(CH₃COO)) and europium oxycarbonate (Eu₂O₂[CO₃]), before the final oxide is formed at high temperatures.[1]

The distinct stages of decomposition for the tetrahydrate are summarized in Table 2.

| Stage | Temperature (°C) | Decomposition Reaction |

| 1 | 135 | Eu(CH₃COO)₃·4H₂O → Eu(CH₃COO)₃·H₂O + 3H₂O |

| 2 | 170 | Eu(CH₃COO)₃·H₂O → Eu(CH₃COO)₃·0.5H₂O + 0.5H₂O |

| 3 | 210 | Eu(CH₃COO)₃·0.5H₂O → Eu(CH₃COO)₃ + 0.5H₂O |

| 4 | 310 | Eu(CH₃COO)₃ → EuO(CH₃COO) + C₃H₆O + CO |

| 5 | 390 | 2EuO(CH₃COO) → Eu₂O₂[CO₃] + C₃H₆O |

| 6 | 670 | Eu₂O₂[CO₃] → Eu₂O₃ + CO₂ |

Source: Adapted from Balboul, B. A. A., & Zaki, M. I. (2011).[1]

This well-defined thermal decomposition is leveraged in solid-state synthesis to produce europium oxide with controlled purity and morphology.[2]

Applications in Research and Development

The unique luminescent and chemical properties of Europium(III) acetate hydrate make it a valuable material in several high-technology fields.[9][10]

Precursor for Luminescent Materials

Europium(III) acetate hydrate is a preferred precursor for synthesizing highly luminescent materials. Its solubility in water and other polar solvents makes it suitable for solution-based synthesis methods like sol-gel processes and co-precipitation.

-

Phosphors for Displays: The intense red emission of Eu³⁺ is critical for red phosphors used in cathode-ray tubes (CRTs), liquid-crystal displays (LCDs), and organic light-emitting diodes (OLEDs).[6][2]

-

Doped Nanomaterials: It is used as a dopant to fabricate quantum dots, such as cadmium selenide (CdSe), to widen their optical absorption window, which is beneficial for solar cell applications.

-

Luminescent Thin Films: It serves as a sol-gel precursor for preparing luminescent thin films, such as Eu³⁺-doped lanthanum oxyfluoride (LaOF).

The general workflow for using Europium(III) acetate hydrate as a precursor is outlined below.

Caption: General workflow for synthesizing luminescent materials.

Biomedical Applications

The low toxicity and good biocompatibility of europium compounds have spurred interest in their biomedical applications.[11] Europium(III) acetate hydrate can be used to synthesize Eu-containing biomaterials for various purposes.

-

Fluorescent Probes: Europium complexes exhibit long-lived luminescence, making them ideal for time-resolved fluorescence immunoassays and cellular imaging.[9][11]

-

Tissue Engineering: Biomaterials doped with europium have shown promise in promoting osteogenesis (bone growth) and angiogenesis (formation of new blood vessels).[11]

-

Drug Delivery: The luminescent properties of europium can be used to monitor the release of drugs from carrier systems.[11]

Other Applications

-

Catalysis: The unique electronic properties of europium make it a component in some catalytic systems.

-

Neutron Absorbers: Upon conversion to europium oxide, it serves as a precursor for neutron-absorbing materials used in nuclear reactors for control and shielding.[2]

Safety and Handling

Europium(III) acetate hydrate should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[12]

Conclusion

Europium(III) acetate hydrate is a versatile and critical compound in modern science and technology. Its well-defined chemical properties, straightforward synthesis, and, most importantly, the characteristic red luminescence of the europium(III) ion, position it as a key precursor for a wide array of advanced materials. From high-performance displays to innovative biomedical diagnostics and therapies, the applications of this compound continue to expand, driven by ongoing research and development. This guide has provided a foundational understanding of its chemistry and utility, offering a basis for its effective application in scientific research.

References

-

"Europium(III) acetate - Wikipedia." en.wikipedia.org. [Link]

-

"Europium(III) acetate hydrate | C6H14EuO7 | CID 16212055." PubChem. [Link]

-

"Europium (III) acetate hydrate." Ereztech. [Link]

-

"Europium: Properties and Applications." Stanford Materials. [Link]

-

"Study of the Effect of Europium Acetate on the Intermolecular Properties of Water." Frontiers in Physics. [Link]

-

"Study of the Effect of Europium Acetate on the Intermolecular Properties of Water." Frontiers. [Link]

-

"The biological functions of europium-containing biomaterials: A systematic review." PMC. [Link]

-

"Europium (III) Acetate [Eu(CH3OO)₃] that I made under UV light : r/chemistry." Reddit. [Link]

-

"Safety Data Sheet: Europium(III) acetate hydrate." Chemos GmbH & Co.KG. [Link]

Sources

- 1. Europium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. Europium Acetate Hydrate 99.99% CAS 62667-64-5 | ProChem Inc. [prochemonline.com]

- 3. Europium (III) acetate hydrate | Europium(III) acetate solution | C6H11EuO7 - Ereztech [ereztech.com]

- 4. scbt.com [scbt.com]

- 5. CAS-62667-64-5, Europium (III) Acetate 99.999% Manufacturers, Suppliers & Exporters in India | RE0935 [cdhfinechemical.com]

- 6. Europium(III) acetate hydrate | 62667-64-5 [chemicalbook.com]

- 7. Europium: Properties and Applications - Rare Earth Elements [stanfordmaterials.com]

- 8. Europium(III) acetate hydrate | C6H14EuO7 | CID 16212055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Study of the Effect of Europium Acetate on the Intermolecular Properties of Water [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. The biological functions of europium-containing biomaterials: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemos.de [chemos.de]

The Structural Elucidation of Hydrated Europium(III) Acetate: A Technical Guide for Researchers

Introduction: The Enduring Significance of Lanthanide Acetates

Europium(III) acetate, a seemingly simple coordination compound, occupies a significant niche in the landscape of materials science, chemical synthesis, and even emerging biomedical applications. As a member of the lanthanide series, europium possesses unique luminescent properties, making its compounds highly valuable as red phosphors in lighting and display technologies.[1] The acetate ligands, far from being mere counter-ions, play a crucial role in dictating the crystal packing, coordination environment, and ultimately, the physicochemical properties of the resulting material. The degree of hydration further complicates this structural picture, leading to a family of compounds with varying stability and reactivity.[2]

This technical guide provides an in-depth exploration of the crystal structure of hydrated europium(III) acetate, with a particular focus on the well-characterized anhydrous and sesquihydrate forms. While the tetrahydrate is a common commercial and synthetic form, its detailed single-crystal structure is not as readily available in the public domain. Therefore, this guide will synthesize established crystallographic data with spectroscopic and thermal analysis to provide a comprehensive understanding of this important compound for researchers, scientists, and drug development professionals. A key takeaway is the polymeric and often dimeric nature of these structures, a direct consequence of the versatile coordination modes of the acetate ligand.[2]

Synthesis and Crystallization: A Controlled Approach to Form and Function

The synthesis of europium(III) acetate hydrates is typically straightforward, yet the isolation of specific hydration states for single-crystal X-ray diffraction requires careful control of reaction conditions. The choice of solvent, temperature, and concentration of acetic acid are critical variables that direct the crystallization process.

Rationale for Synthetic Strategy

The primary synthetic route involves the reaction of europium(III) oxide (Eu₂O₃) with acetic acid.[2] The acidity of the reaction medium and the availability of water molecules are the principal factors determining the final product. An excess of acetic acid under anhydrous conditions tends to favor the formation of anhydrous or lower hydrate species, while crystallization from aqueous solutions typically yields higher hydrates like the tetrahydrate.

Experimental Protocol: Synthesis of Europium(III) Acetate Hydrates

-

Objective: To synthesize single crystals of europium(III) acetate hydrates suitable for X-ray diffraction. This protocol is adapted from the successful synthesis of anhydrous and sesquihydrate forms.[3]

-

Materials:

-

Europium(III) oxide (Eu₂O₃, 99.99%)

-

Glacial acetic acid (CH₃COOH, analytical grade)

-

Deionized water

-

-

Procedure for Tetrahydrate (Eu(CH₃COO)₃·4H₂O):

-

Suspend europium(III) oxide in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of glacial acetic acid with continuous stirring.

-

Gently heat the mixture (around 80°C) until the europium(III) oxide has completely dissolved, resulting in a clear solution.[4]

-

Allow the solution to cool slowly to room temperature.

-

Further slow evaporation of the solvent at room temperature will yield colorless crystals of europium(III) acetate tetrahydrate.

-

-

Procedure for Anhydrous and Sesquihydrate Forms:

-

React europium metal directly with glacial acetic acid in a sealed glass ampoule at elevated temperatures (e.g., 130°C) to exclude atmospheric moisture.[3]

-

Careful control of the stoichiometry and removal of water are critical to obtaining the anhydrous or sesquihydrate forms.

-

Crystal Structure Analysis: A Tale of Chains, Dimers, and Coordination Spheres

The crystal structures of europium(III) acetate and its hydrates are characterized by the formation of coordination polymers. The acetate ligand's ability to act as a bridging ligand, connecting multiple europium centers, is a defining feature.

Anhydrous Europium(III) Acetate: A Linear Chain Polymer

The anhydrous form, Eu(CH₃COO)₃, crystallizes in the monoclinic space group C2/c.[2][3] Its structure consists of linear chains of europium atoms bridged by acetate groups. This polymeric nature is a direct consequence of the coordinative versatility of the acetate ion, which can bind to metal centers in both a chelating and a bridging fashion.

Europium(III) Acetate Sesquihydrate: A Corrugated Chain Structure

The introduction of a small amount of water leads to the formation of the sesquihydrate, Eu(CH₃COO)₃·1.5H₂O, which crystallizes in the monoclinic space group Cc.[2][3] The fundamental linear chain of the anhydrous form is modified by the coordination of water molecules, resulting in a corrugated or "wavy" chain. This demonstrates the profound impact of even a small number of water molecules on the overall crystal packing.

Europium(III) Acetate Tetrahydrate: A Dimeric Postulate

While a definitive single-crystal structure of the tetrahydrate, Eu(CH₃COO)₃·4H₂O, is not prominently reported, it is known to form dimeric units.[2] In these dimers, two europium centers are bridged by acetate ligands. The remaining coordination sites on each europium ion are occupied by additional acetate groups and water molecules. The presence of four water molecules per formula unit suggests that they play a significant role in both the primary coordination sphere of the europium ion and in the hydrogen-bonding network that stabilizes the crystal lattice.

Crystallographic Data

| Compound | Formula | Crystal System | Space Group | a (pm) | b (pm) | c (pm) | β (°) |

| Anhydrous Europium(III) Acetate[2][3] | Eu(CH₃COO)₃ | Monoclinic | C2/c | 1126.0(3) | 2900.5(6) | 799.1(2) | 132.03(2) |

| Europium(III) Acetate Sesquihydrate[2][3] | Eu(CH₃COO)₃·1.5H₂O | Monoclinic | Cc | 1608.7(2) | 1665.6(2) | 839.1(1) | 115.75(9) |

Visualization of Coordination Environments

The coordination environment around the europium(III) ion is typically high, with coordination numbers of 8 or 9 being common for lanthanides. The acetate ligands can coordinate in a monodentate, bidentate chelating, or bridging fashion.

Spectroscopic and Thermal Characterization: A Multi-faceted Approach to Structural Validation

A combination of spectroscopic and thermal analysis techniques is essential for a thorough characterization of europium(III) acetate hydrates. These methods provide complementary information to the crystallographic data and are particularly valuable when single crystals are not available.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing the coordination of the acetate ligands and the presence of water molecules.

-

Causality of Experimental Choice: The vibrational frequencies of the carboxylate group (COO⁻) are sensitive to its coordination mode. A larger separation between the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies is indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging mode. The presence of broad absorption bands in the 3200-3500 cm⁻¹ region in the FTIR spectrum is a clear indicator of the O-H stretching vibrations of water molecules.

Luminescence Spectroscopy

The luminescence spectrum of europium(III) is highly sensitive to the local symmetry of the metal ion's coordination environment.

-

Causality of Experimental Choice: The electronic transitions of the Eu³⁺ ion, particularly the ⁵D₀ → ⁷F₂ "hypersensitive" transition around 615 nm, are strongly influenced by the ligand field. The intensity ratio of the ⁵D₀ → ⁷F₂ to the ⁵D₀ → ⁷F₁ (magnetic dipole) transition provides a measure of the asymmetry of the coordination site. A higher ratio indicates a lower symmetry environment, which is often the case in complex, hydrated structures.[5][6]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the degree of hydration and understanding the thermal stability of the compounds.

-

Causality of Experimental Choice: TGA measures the change in mass as a function of temperature. For hydrated europium(III) acetate, a stepwise loss of mass corresponding to the removal of water molecules is observed, followed by the decomposition of the anhydrous acetate at higher temperatures.[2][7] DSC measures the heat flow associated with these processes, allowing for the determination of dehydration and decomposition temperatures. The thermal decomposition of europium(III) acetate tetrahydrate proceeds through several stages, ultimately yielding europium(III) oxide.[2]

Workflow for Structural Determination

Conclusion: A Structurally Rich and Functionally Promising Compound

The crystal structures of hydrated europium(III) acetate reveal a fascinating interplay between the coordination preferences of the europium(III) ion, the versatile binding modes of the acetate ligand, and the structure-directing role of water molecules. The formation of polymeric chains and dimeric units is a recurring motif, highlighting the tendency of these compounds to form extended networks. While the detailed crystal structure of the tetrahydrate remains to be fully elucidated by single-crystal X-ray diffraction, a wealth of spectroscopic and thermal data provides significant insights into its likely dimeric nature and coordination environment. A comprehensive understanding of these structures is paramount for the rational design of new materials with tailored luminescent and reactive properties for a wide array of applications.

References

- Balboul, B. A. A., & Zaki, M. I. (2009). Thermal decomposition course of Eu(CH3COO)3·4H2O and the reactivity at the gas/solid interface thus established. Journal of Analytical and Applied Pyrolysis, 86(2), 252-258.

-

Europium(III) acetate. (2023). In Wikipedia. Retrieved from [Link]

-

Gomez Torres, S., Pantenburg, I., & Meyer, G. (2006). Direct Oxidation of Europium Metal with Acetic Acid: Anhydrous Europium(III) Acetate, Eu(OAc)3, its Sesqui-hydrate, Eu(OAc)3(H2O)1.5, and the “Hydrogendiacetate”, . Zeitschrift für anorganische und allgemeine Chemie, 632(12-13), 1989-1994.

-

Lanthanum acetate. (2023). In Wikipedia. Retrieved from [Link]

- Min, K. S., & Lee, S. W. (2002). A Two-Dimensional Lanthanum(III) Coordination Polymer with in Situ Formed Oxalate from Carbon Dioxide. Inorganic Chemistry, 41(16), 4084-4086.

- Ohiienko, O. V., Moiseienko, V. N., & Shvets, T. V. (2020). Luminescent properties of europium (III) acetate monohydrate in synthetic opal pores. Molecular Crystals and Liquid Crystals, 701(1), 72-78.

-

Ohiienko, O. V., Moiseienko, V. N., Shvets, T. V., & Gomeniuk, A. A. (2020). Luminescence spectra of europium (III) acetate for different annealing temperatures. ResearchGate. Retrieved from [Link]

- Starynowicz, P. (1995). Synthesis and crystal structure of europium(III)-diacetatotriaquo-chloride, [Eu(CH3COO)2(H2O)3]Cl. Journal of Alloys and Compounds, 225, 47-49.

- CN104387254A - Synthesis method of europium acetate. (2015). Google Patents.

Sources

- 1. 乙酸铕(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. Europium(III) acetate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CN104387254A - Synthesis method of europium acetate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Synthesis and characterization of Europium(III) acetate hydrate

An In-Depth Technical Guide to the Synthesis and Characterization of Europium(III) Acetate Hydrate

Authored by a Senior Application Scientist

Foreword: The Enduring Luminescence of Europium

Europium(III) complexes hold a distinguished position in materials science, primarily due to their remarkable photoluminescent properties. The trivalent europium ion (Eu³⁺) exhibits sharp, narrow-band red emission, a characteristic that stems from its unique electronic structure involving f-orbital transitions.[1][2] This property makes europium-containing compounds indispensable as red phosphors in lighting and display technologies, including LEDs and OLEDs.[2][3] Furthermore, their applications extend to biological imaging, sensing, and catalysis.[4]

Europium(III) acetate hydrate (Eu(CH₃COO)₃·xH₂O) is a key intermediate and precursor in the synthesis of these advanced materials.[4][5] Its solubility in water and subsequent thermal decomposition to the highly stable Europium(III) oxide (Eu₂O₃) make it an exceptionally versatile starting material.[2][6] This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of Europium(III) acetate hydrate, designed for researchers and scientists aiming to harness its unique properties.

Part 1: Synthesis Methodology

The Chemical Rationale: An Acid-Base Approach

The synthesis of Europium(III) acetate hydrate is fundamentally an acid-base reaction. The most reliable and common method involves the reaction of a basic europium precursor, typically Europium(III) oxide (Eu₂O₃), with acetic acid (CH₃COOH).[7][8]

Reaction: Eu₂O₃ + 6 CH₃COOH → 2 Eu(CH₃COO)₃ + 3 H₂O[7]

The choice of Europium(III) oxide as the precursor is strategic; it is a stable, readily available, and high-purity starting material with low acute toxicity.[9] While direct reaction with europium metal is also possible, it is a more hazardous route due to the production of flammable hydrogen gas and the reactive nature of the metal.[7][10][11][12][13] Glacial acetic acid is employed as both the reactant and the solvent to drive the reaction to completion.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from precursor selection to the isolation of the final product.

Caption: Synthesis workflow for Europium(III) acetate hydrate.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety. All operations involving glacial acetic acid must be performed within a certified chemical fume hood.

Materials & Equipment:

-

Europium(III) oxide (Eu₂O₃, 99.99% purity)

-

Glacial acetic acid (analytical grade)

-

Deionized water

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reactant Charging: To a 250 mL round-bottom flask, add 0.01 mol of Europium(III) oxide. In the fume hood, carefully add 50 mL of glacial acetic acid to the flask.

-

Initial Reaction: Place the flask on a heating mantle with magnetic stirring. Fit the reflux condenser and begin circulating cooling water. Heat the mixture to approximately 120°C with vigorous stirring. The causality here is to increase the kinetic energy of the system to overcome the activation energy of the reaction between the solid oxide and the acid.

-

First Endpoint: Continue heating and stirring until the solid Eu₂O₃ has completely dissolved and the solution becomes transparent. This is the visual confirmation that the initial reaction is complete.[8]

-

Hydration Step: Carefully add 10 mL of deionized water to the reaction mixture through the condenser. This step ensures the complete reaction and facilitates the formation of the hydrated acetate species.[8]

-

Second Endpoint: Continue heating at the same temperature until the solution is once again fully transparent.

-

Product Isolation: Once the reaction is complete, turn off the heat and allow the solution to cool to room temperature. Remove the solvent and excess acetic acid using a rotary evaporator.

-

Drying: Transfer the resulting white solid to a vacuum oven and dry at 60°C overnight to yield the final Europium(III) acetate hydrate powder.[8] The expected yield should be high, typically above 95%.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to validate the synthesis, confirming the product's identity, structure, and purity.

Spectroscopic Analysis

A. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a powerful tool for identifying the functional groups present in the synthesized compound. The coordination of the acetate's carboxylate group to the Eu³⁺ ion causes predictable shifts in its characteristic vibrational frequencies.

-

Protocol: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet for analysis.

-

Interpretation: The spectrum validates the presence of both acetate and water of hydration. The key is to observe the separation (Δν) between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies of the COO⁻ group. This separation provides insight into the coordination mode of the carboxylate ligand to the metal center.

B. Luminescence (Photoluminescence) Spectroscopy This is the definitive characterization technique for europium compounds, confirming its unique optical properties.

-

Protocol: The analysis can be performed on the solid powder or a solution of the complex. The sample is irradiated with UV light (typically 300-400 nm), and the resulting emission spectrum is recorded.[14][15]

-

Interpretation: A successful synthesis will yield a sample that glows bright red under UV irradiation.[2] The emission spectrum is expected to show sharp, well-defined peaks characteristic of Eu³⁺ f-f transitions. The most intense peak will be the ⁵D₀ → ⁷F₂ transition around 612-614 nm, which is responsible for the brilliant red color.[14][16] The presence of a single, sharp peak for the ⁵D₀ → ⁷F₀ transition (around 580 nm) indicates that the Eu³⁺ ions occupy a single, uniform coordination environment, attesting to the purity of the synthesized phase.[14]

Structural and Thermal Analysis

A. X-ray Diffraction (XRD) XRD is used to confirm the crystalline nature and phase identity of the synthesized powder.

-

Protocol: The dried powder is mounted on a sample holder and analyzed using a powder X-ray diffractometer.

-

Interpretation: The resulting diffraction pattern serves as a fingerprint for the crystalline structure. This pattern can be compared against reference patterns from crystallographic databases to confirm the synthesis of Europium(III) acetate hydrate and identify its specific hydration state (e.g., tetrahydrate, sesquihydrate).[7][17]

B. Thermal Analysis (TGA/DSC) Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability of the compound and its decomposition pathway, including the number of water molecules present.

-

Protocol: A small, precisely weighed amount of the sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air), and its mass is monitored as a function of temperature.[18]

-

Interpretation: The TGA thermogram for Europium(III) acetate tetrahydrate will exhibit a multi-step decomposition profile.[7]

-

Dehydration: A series of mass loss steps between ~100°C and 220°C corresponding to the sequential loss of water molecules.[7]

-

Acetate Decomposition: A significant mass loss event above 300°C where the anhydrous acetate decomposes into an intermediate, typically europium oxycarbonate (Eu₂O₂CO₃).[7]

-

Final Oxide Formation: At higher temperatures (above 600°C), the oxycarbonate decomposes to form the final, stable residue, Europium(III) oxide (Eu₂O₃).[2][7] The stoichiometry of each mass loss step can be calculated to confirm the formula of the hydrated complex.

-

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result / Observation |

| Visual | Appearance | White crystalline powder.[2][8] |

| Under UV Light | Intense red luminescence.[3] | |

| FTIR | O-H Stretch (H₂O) | Broad peak around 3200-3500 cm⁻¹.[19] |

| C=O Stretch (Acetate) | Asymmetric and symmetric COO⁻ peaks (~1550 cm⁻¹ and ~1410 cm⁻¹).[19] | |

| Luminescence | Emission Peaks | Sharp peaks corresponding to ⁵D₀→⁷Fⱼ transitions (J=0,1,2,3,4).[14] |

| Strongest Emission | Hypersensitive ⁵D₀→⁷F₂ transition at ~612-614 nm.[14][16] | |

| TGA | Dehydration | Mass loss corresponding to water molecules between ~100-220°C.[7] |

| Decomposition | Mass loss above 300°C, leading to final residue of Eu₂O₃ above 600°C.[2][7] | |

| XRD | Diffractogram | Crystalline pattern matching a known phase of Europium(III) acetate hydrate.[7] |

Part 3: Safety and Handling

Scientific integrity demands a commitment to safety. Adherence to the following guidelines is mandatory.

-

Glacial Acetic Acid: Highly corrosive and flammable.[20][21] Must be handled exclusively in a chemical fume hood.[22][23] Personal Protective Equipment (PPE) must include nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[20][23][24] Store in a cool, well-ventilated area away from incompatible materials like strong oxidizers and bases.[22][23][24]

-

Europium(III) Oxide & Acetate: While europium compounds have low acute toxicity, they should be handled as standard laboratory chemicals.[10][25] Avoid inhalation of dust by using appropriate engineering controls or a dust mask.[9]

-

General Practices: Always have access to an emergency eyewash station and safety shower.[20][24] Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis and characterization of Europium(III) acetate hydrate represent a foundational process in the development of advanced luminescent materials. The methodology detailed in this guide, from the acid-base reaction of Europium(III) oxide to a multi-technique characterization approach, provides a robust and validated pathway for producing high-purity material. By understanding the causality behind each step and employing rigorous analytical verification, researchers can confidently synthesize this critical precursor for applications ranging from next-generation displays to sensitive biomedical probes.

References

- Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings. (2024). Vertex AI Search.

- Seven Europium(III) Complexes in Solution – the Importance of Reporting Data When Investigating Luminescence Spectra and Electronic Structure. (n.d.). Chemistry – A European Journal.

- Glacial Acetic Acid Safety Notes. (2011). 2011.igem.org.

- Glacial Acetic Acid. (2012). University of California, Merced - Environmental Health and Safety.

- Acetic acid glacial - SAFETY D

- Safe Handling Tips for Glacial Acetic Acid. (2025). Chemtradeasia.

- A Comparative Guide to the Thermal Stability of Lanthanide Acet

- Europium(III)

- Synthesis method of europium acetate. (2015).

- Europium. (n.d.). ESPI Metals.

- Study of the Effect of Europium Acetate on the Intermolecular Properties of W

- Europium Metal - Safety D

- Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. (2023).

- Luminescence spectrum of Eu III complex (the excitation wavelength was 337 nm). (n.d.).

- Safety Data Sheet: Europium(III) oxide. (2016). Carl ROTH.

- Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder. (2023). Emergent Scientist.

- SDS Europium. (n.d.).

- Europium(III)

- Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. (2016).

- Europium (III) Acetate [Eu(CH3OO)₃] that I made under UV light. (2021). Reddit.

- Enhanced Red Emissions of Europium (III) Chelates in RNA–OTMA Complexes. (n.d.). MDPI.

-

Direct oxidation of europium metal with acetic acid: Anhydrous europium(III) acetate, Eu(OAc)(3), its sesqui-hydrate, Eu(OAc)(3)(H2O)(1.5), and the "hydrogendiacetate", . (2025). ResearchGate.

- Europium(III)

- Europium(III) acetate 99.9 trace metals. (n.d.). Sigma-Aldrich.

- Europium(III) acetate 99.9 trace metals. (n.d.). Sigma-Aldrich.

- X-ray powder diffraction patterns for the europium compound 1 Eu (top),... (n.d.).

- Europium(III) acetate 99.9 trace metals. (n.d.). Sigma-Aldrich.

- Europium Acetate Hydr

Sources

- 1. Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder | Emergent Scientist [emergent-scientist.edp-open.org]

- 2. Europium(III) Acetate Hydrate 99.999% | CAS 62667-64-5 [prochemonline.com]

- 3. Europium(III) acetate 99.9 trace metals 62667-64-5 [sigmaaldrich.com]

- 4. Europium(III) acetate 99.9 trace metals 62667-64-5 [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. Europium Acetate Hydrate 99.99% CAS 62667-64-5 | ProChem Inc. [prochemonline.com]

- 7. Europium(III) acetate - Wikipedia [en.wikipedia.org]

- 8. CN104387254A - Synthesis method of europium acetate - Google Patents [patents.google.com]

- 9. carlroth.com [carlroth.com]

- 10. Europium - ESPI Metals [espimetals.com]

- 11. ameslab.gov [ameslab.gov]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced Red Emissions of Europium (III) Chelates in RNA–OTMA Complexes [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Study of the Effect of Europium Acetate on the Intermolecular Properties of Water [frontiersin.org]

- 20. Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]

- 21. rcilabscan.com [rcilabscan.com]

- 22. Glacial Acetic Acid Safety Notes - 2011.igem.org [2011.igem.org]

- 23. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 24. chemtradeasia.in [chemtradeasia.in]

- 25. isoflex.com [isoflex.com]

An In-Depth Technical Guide to the Physicochemical Properties of Europium(III) Acetate Hydrate (Eu(CH₃CO₂)₃ · xH₂O) for Advanced Research Applications

Introduction

Europium(III) acetate hydrate (Eu(CH₃CO₂)₃ · xH₂O) is a fascinating and highly functional inorganic salt that serves as a cornerstone material in various advanced scientific fields. As a member of the lanthanide series, europium possesses unique electronic properties, most notably a characteristic and intense red luminescence under ultraviolet (UV) excitation.[1][2] This property is not merely a scientific curiosity; it is the engine behind its utility in applications ranging from phosphors in displays and LEDs to sensitive probes in biomedical assays and diagnostics.[3][4]

This guide provides an in-depth exploration of the physical and chemical properties of europium(III) acetate hydrate. Moving beyond a simple recitation of data, this document is structured from the perspective of an application scientist to provide researchers, chemists, and drug development professionals with the causal understanding—the "why"—behind its behavior. We will delve into its structural nuances, thermal characteristics, and luminescent mechanisms, supported by validated experimental protocols to empower users to harness its full potential.

Fundamental Physicochemical Identity

A precise understanding of the fundamental properties of a precursor material is non-negotiable for reproducible and reliable research. Europium(III) acetate is no exception, particularly concerning its variable hydration.

Chemical Structure and the Nature of Hydration

Europium(III) acetate is an ionic compound consisting of a central Eu³⁺ ion coordinated by three acetate (CH₃COO⁻) anions.[5] The "· xH₂O" in its formula signifies that the compound is a hydrate, meaning water molecules are incorporated into its crystal lattice. The value of 'x' is not fixed and can vary depending on the synthesis and storage conditions, with tetrahydrate (x=4) and sesquihydrate (x=1.5) forms being commonly cited.[5]

This variability is critical. The water molecules are not passive passengers; they are ligands that complete the coordination sphere of the Eu³⁺ ion. Lanthanide ions typically exhibit high coordination numbers (often 6 to 9), and water molecules help satisfy this requirement.[6][7] The exact number of water molecules directly influences the compound's molecular weight, solubility, thermal stability, and even its luminescent properties. Therefore, for any application requiring precise stoichiometry, determining the value of 'x' is a mandatory first step.

Core Physical Properties

The essential physical properties of Europium(III) acetate hydrate are summarized below. It is important to note that values such as molecular weight are dependent on the degree of hydration and should be calculated based on the anhydrous formula plus the experimentally determined water content.

| Property | Value | Source(s) |

| Chemical Formula | Eu(CH₃CO₂)₃ · xH₂O | [2] |

| CAS Number | 62667-64-5 | [2][8] |

| Molecular Weight | 329.10 g/mol (anhydrous basis) | [1][2] |

| Appearance | White crystalline powder or chunks | [1][9] |

| Solubility | Highly soluble in water | [1][10] |

Key Chemical Properties and Reactivity

The utility of Eu(CH₃CO₂)₃ · xH₂O is rooted in its chemical behavior, from its decomposition pathway to its signature luminescence.

Thermal Stability and Decomposition

When heated, europium(III) acetate hydrate undergoes a multi-stage decomposition process.[5]

-

Dehydration: The initial mass loss corresponds to the removal of the water of hydration. This typically occurs in stages at temperatures between approximately 135 °C and 210 °C.[5]

-

Decomposition of Acetate: At higher temperatures (starting around 310 °C), the anhydrous europium acetate begins to decompose.[5] This process is complex and involves the formation of intermediates like europium oxyacetate (EuO(CH₃COO)) and europium oxycarbonate (Eu₂O₂CO₃).[5]

-

Formation of Europium Oxide: The final decomposition product, typically formed at temperatures above 600-670 °C, is the highly stable Europium(III) oxide (Eu₂O₃).[1][5]

This controlled thermal decomposition is a critical pathway for synthesizing Eu₂O₃ nanoparticles and thin films for optical and electronic applications.[1]

Coordination Chemistry and Luminescence

The most celebrated property of europium compounds is their sharp, intense red luminescence.[2] This phenomenon arises from f-f electronic transitions within the Eu³⁺ ion, specifically the ⁵D₀ → ⁷Fⱼ transitions.[11][12] These transitions are shielded from the surrounding chemical environment, resulting in narrow emission bands.[11]

In Eu(CH₃CO₂)₃, the acetate ligands (and water molecules) play a crucial role. While not the most efficient "antennas," they absorb UV energy and transfer it to the central Eu³⁺ ion, which then emits light.[11][13] This process, known as the "antenna effect" or sensitized luminescence, is fundamental to the application of europium complexes in fluorescence-based technologies. The most intense emission peak is typically the hypersensitive ⁵D₀ → ⁷F₂ transition around 611-617 nm, which is responsible for the brilliant red color.[11][12]

Standard Characterization Protocols

To ensure experimental integrity, the following protocols are essential for characterizing any new batch of Eu(CH₃CO₂)₃ · xH₂O.

Protocol: Determination of Water of Hydration (x) via Thermogravimetric Analysis (TGA)

-

Expertise & Causality: TGA is the definitive method for quantifying the water content. By precisely measuring mass loss as a function of temperature, we can distinguish between the loss of loosely bound water and the decomposition of the acetate salt itself. A controlled, linear heating rate is crucial to ensure clear separation of these thermal events.

-

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the Eu(CH₃CO₂)₃ · xH₂O sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min. An inert atmosphere is essential to prevent oxidative side reactions during decomposition.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. Identify the distinct mass loss step(s) below ~250 °C, which correspond to the loss of water. The subsequent major mass loss at higher temperatures corresponds to acetate decomposition.

-

-

Data Interpretation: Calculate the percentage mass loss (%ML) for the dehydration step. The value of 'x' can be determined using the following formula: x = (%ML * MW_anhydrous) / (100 - %ML) * MW_water where MW_anhydrous is the molecular weight of Eu(CH₃CO₂)₃ (329.10 g/mol ) and MW_water is the molecular weight of H₂O (18.015 g/mol ).

-

Visualization: TGA Workflow

Caption: Workflow for determining the water of hydration in Eu(CH₃CO₂)₃ · xH₂O using TGA.

Protocol: Spectroscopic Characterization (Luminescence)

-

Expertise & Causality: Fluorescence spectroscopy is used to confirm the identity and optical activity of the europium complex. By measuring both the excitation and emission spectra, we can verify the characteristic energy transfer from the ligands to the Eu³⁺ ion and confirm the signature emission profile, which is a direct fingerprint of the compound's luminescent quality.

-

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in deionized water or prepare a solid sample in a powder holder.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense emission peak (typically ~615 nm). Scan the excitation monochromator across a UV range (e.g., 250-450 nm) to find the wavelength(s) that most efficiently produce the red emission. This identifies the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation monochromator to the optimal wavelength determined in the previous step. Scan the emission monochromator from ~550 nm to 720 nm.

-

Data Analysis: The resulting spectrum should display a series of sharp peaks corresponding to the ⁵D₀ → ⁷F₀ (~578 nm), ⁵D₀ → ⁷F₁ (~592 nm), ⁵D₀ → ⁷F₂ (~615 nm), ⁵D₀ → ⁷F₃ (~650 nm), and ⁵D₀ → ⁷F₄ (~700 nm) transitions.[11]

-

-

Visualization: Principle of Sensitized Luminescence

Caption: Energy transfer mechanism in Eu(CH₃CO₂)₃ leading to its characteristic luminescence.

Applications in Research and Drug Development

The unique properties of Europium(III) acetate hydrate make it a valuable tool for scientists and researchers.

-

Precursor for Luminescent Materials: It is a key starting material for creating highly luminescent materials such as Eu³⁺-doped nanoparticles, thin films, and metal-organic frameworks (MOFs).[2] These materials are integral to solid-state lighting, anti-counterfeiting technologies, and advanced displays.[3]

-

Time-Resolved Fluorescence (TRF) Bioassays: In drug development and diagnostics, the long luminescence lifetime of Eu³⁺ is a major advantage. It allows for time-gated measurements where the short-lived background fluorescence from biological samples (like cells or proteins) can decay before the long-lived europium signal is measured. This dramatically increases the signal-to-noise ratio, enabling highly sensitive detection of biological markers.[3][14]

-

Biomedical Imaging and Sensing: Europium complexes are used as fluorescent probes for cell imaging and as sensors for pH or temperature.[4] With low toxicity and good biocompatibility, europium-containing materials are being explored for roles in promoting bone regeneration, antibacterial applications, and even as potential components of anti-tumor drugs.[4][15]

Handling, Storage, and Safety

As with any chemical reagent, proper handling of Europium(III) acetate hydrate is essential for safety and product integrity.

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16] Avoid generating dust.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place.[16] Lanthanide salts can be hygroscopic (tend to absorb moisture from the air), so protecting the material from atmospheric moisture is crucial to maintain a consistent hydration state.[17]

-

Safety: Europium(III) acetate hydrate may cause skin, eye, and respiratory irritation.[8] While lanthanides are generally considered to have low toxicity, unnecessary exposure should always be avoided.[18] Dispose of waste in accordance with local, state, and federal regulations.[16]

References

-

[Direct oxidation of europium metal with acetic acid: Anhydrous europium(III) acetate, Eu(OAc)(3), its sesqui-hydrate, Eu(OAc)(3)(H2O)(1.5), and the "hydrogendiacetate", . ResearchGate.]([Link])

Sources

- 1. Europium Acetate Hydrate 99.99% CAS 62667-64-5 | ProChem Inc. [prochemonline.com]

- 2. Europium(III) acetate 99.9 trace metals 62667-64-5 [sigmaaldrich.com]

- 3. chemistrycool.com [chemistrycool.com]

- 4. The biological functions of europium-containing biomaterials: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Europium(III) acetate - Wikipedia [en.wikipedia.org]

- 6. Thermodynamic and structural properties of Eu3+ complexes of a new 12-membered tetraaza macrocycle containing pyridine and N-glutaryl groups as pendant arms: characterization of three complexing successive phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Europium Acetate ((CH3CO2)3Eu) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 8. Europium(III) acetate hydrate | C6H14EuO7 | CID 16212055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. Frontiers | Study of the Effect of Europium Acetate on the Intermolecular Properties of Water [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Receptor-Drug Interaction: Europium Employment for Studying the Biochemical Pathway of G-Protein-Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. On the use of Europium (Eu) for designing new metal-based anticancer drugs. (2020) | J.A.D. Batista | 8 Citations [scispace.com]

- 16. ltschem.com [ltschem.com]

- 17. ameslab.gov [ameslab.gov]

- 18. What is toxicity and lanthanides - Netsol Water [netsolwater.com]

Luminescence mechanism of Europium(III) complexes

An In-depth Technical Guide to the Luminescence Mechanism of Europium(III) Complexes

Foreword

Trivalent Europium (Eu³⁺) complexes are at the forefront of luminescent materials research, prized for their unique photophysical properties that enable applications from next-generation OLED displays to highly sensitive bioimaging probes and medical diagnostics.[1][2][3] Their characteristic, sharp red emission, long luminescence lifetime, and large Stokes shift are highly desirable. However, the intrinsic nature of the Eu³⁺ ion—specifically, the forbidden nature of its 4f-4f electronic transitions—presents a significant challenge: it absorbs light very inefficiently.[4][5]

This guide provides a comprehensive exploration of the sophisticated mechanism that overcomes this limitation: the "antenna effect." We will dissect the cascade of photophysical events that allow organic ligands to harvest light and efficiently channel that energy to the Eu³⁺ center, resulting in brilliant luminescence. This document is designed for researchers, scientists, and drug development professionals, offering not just a description of the mechanism but also a deeper understanding of the molecular design principles and experimental protocols required to engineer highly efficient luminescent Eu³⁺ complexes.

The Core Principle: Overcoming Forbidden Transitions via the Antenna Effect

The luminescence of Eu³⁺ originates from electronic transitions within its partially filled 4f orbital shell. These f-f transitions are "Laporte forbidden," meaning they have a very low probability of occurring through direct absorption of light, resulting in extremely small molar absorption coefficients (ε < 10 M⁻¹cm⁻¹).[4] Direct excitation is therefore impractical for most applications.

To circumvent this, Eu³⁺ ions are coordinated with organic ligands that act as "antennas." These ligands are typically strong chromophores with high molar absorptivity (ε > 10⁴ M⁻¹cm⁻¹).[6] The entire luminescence process, known as the antenna effect or sensitized luminescence, is a multi-step intramolecular energy transfer cascade.[2][7][8]

The process can be broken down into four key stages:

-

Light Absorption by the Antenna: The organic ligand absorbs incident UV or visible photons, promoting an electron from its ground singlet state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited ligand undergoes a rapid, non-radiative transition from the singlet state (S₁) to a lower-energy, long-lived triplet state (T₁). The presence of the heavy Eu³⁺ ion significantly enhances the rate of this spin-forbidden process due to spin-orbit coupling.[9]

-

Intramolecular Energy Transfer (IET): This is the crucial sensitization step. The energy from the ligand's triplet state (T₁) is non-radiatively transferred to the Eu³⁺ ion, exciting it to one of its resonant energy levels.

-

Europium(III) Emission: The excited Eu³⁺ ion rapidly relaxes non-radiatively to its primary emissive state, ⁵D₀. From this state, it decays to the various levels of its ground state (⁷Fⱼ, where J = 0, 1, 2, 3, 4), emitting photons that produce the characteristic line-like emission spectrum of europium.[7][10]

Caption: The four-stage process of sensitized luminescence in Eu(III) complexes.

Molecular Engineering: Key Factors for Designing Bright Emitters

The overall brightness of a Eu³⁺ complex is a product of its ability to absorb light and the efficiency with which that absorbed energy is converted into emitted light.[6] This is quantified by the overall luminescence quantum yield (Φ), which can be expressed as the product of the sensitization efficiency (η_sens) and the intrinsic quantum yield of the metal ion (Φ_Eu).

Φ_overall = η_sens × Φ_Eu

Achieving a high quantum yield requires careful molecular design, focusing on optimizing the ligand structure, the energy transfer process, and the coordination environment of the Eu³⁺ ion.

The Antenna Ligand: The Engine of Luminescence

The choice of ligand is paramount. An ideal antenna must satisfy three criteria:

-

High Molar Absorptivity (ε): The ligand must be an effective chromophore, capable of absorbing light strongly in the desired excitation range (typically UV or near-UV). Common examples include β-diketonates (e.g., thenoyltrifluoroacetonate, TTA), heterocyclic compounds like phenanthroline and bipyridine, and aromatic carboxylic acids.[1]

-

Efficient Intersystem Crossing: The energy gap between the ligand's S₁ and T₁ states should be small to promote efficient population of the triplet state.

-

Optimal Triplet State Energy: This is the most critical factor for efficient energy transfer. The energy of the ligand's triplet state (T₁) must be well-matched with the Eu³⁺ acceptor levels.

-

Rule of Thumb: The T₁ level should be at least 2500–4000 cm⁻¹ (approx. 0.3-0.5 eV) above the Eu³⁺ emissive ⁵D₀ level (~17,250 cm⁻¹).[7] This energy gap provides a sufficient driving force for forward energy transfer while being large enough to prevent back energy transfer from the excited Eu³⁺ to the ligand, which would quench the luminescence.[7]

-

The Coordination Environment: Protecting the Emissive State

Once the Eu³⁺ ion is excited, its luminescence can be diminished by non-radiative decay pathways. Minimizing these pathways is crucial for achieving a high intrinsic quantum yield (Φ_Eu).

-

Eliminating Vibrational Quenching: The ⁵D₀ excited state of Eu³⁺ is highly susceptible to quenching by high-frequency vibrations from nearby chemical bonds. The most significant quenchers are O-H oscillators from coordinated water molecules.[9] For this reason, experiments are often conducted in anhydrous solvents, and ancillary ligands are used to saturate the coordination sphere and displace water. Using fluorinated or deuterated ligands can also significantly reduce quenching from C-H bonds.[1]

-

Controlling Local Symmetry: The transitions observed in the Eu³⁺ emission spectrum are highly sensitive to the local symmetry of the coordination site.

-

The ⁵D₀ → ⁷F₁ transition (~590 nm) is a magnetic dipole transition, and its intensity is largely independent of the environment.

-

The ⁵D₀ → ⁷F₂ transition (~612 nm) is a "hypersensitive" electric dipole transition. Its intensity is dramatically enhanced in a low-symmetry, non-centrosymmetric coordination environment.[1][5]

-

Practical Implication: To achieve the bright, pure red color desired for most applications, ligands are chosen to create a distorted, low-symmetry coordination geometry around the Eu³⁺ ion. This maximizes the intensity of the ⁵D₀ → ⁷F₂ transition, which increases the radiative decay rate (k_r) and, consequently, the overall quantum yield.[6] Mixing different types of ligands in the coordination sphere is a proven strategy to break symmetry and boost luminescence.[2][8]

-

| Transition | Approx. Wavelength (nm) | Nature | Color | Sensitivity to Environment |

| ⁵D₀ → ⁷F₀ | ~580 | Electric Dipole (Forbidden) | Yellow-Orange | Very sensitive; indicates a single species |

| ⁵D₀ → ⁷F₁ | ~592 | Magnetic Dipole | Orange | Insensitive; used as a reference |

| ⁵D₀ → ⁷F₂ | ~613 | Electric Dipole (Hypersensitive) | Red | Highly sensitive; dominates in low symmetry |

| ⁵D₀ → ⁷F₃ | ~650 | Electric Dipole (Forbidden) | Red | Weak |

| ⁵D₀ → ⁷F₄ | ~702 | Electric Dipole | Deep Red | Moderate |

Table 1: Characteristic emission transitions of the Eu(III) ion.

Experimental Workflow: Synthesis and Photophysical Characterization

Validating the principles of molecular design requires robust experimental protocols. This section outlines a standard workflow for the synthesis and characterization of a representative Eu³⁺ complex.

Protocol: Synthesis of a Ternary Eu(III) Complex

This protocol describes the synthesis of a common ternary complex, tris(4,4,4-trifluoro-1-phenyl-1,3-butanedione)europium(III) with 1,10-phenanthroline, often denoted as [Eu(BTFA)₃(phen)].

Materials:

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione (BTFA)

-

1,10-Phenanthroline (phen)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (1 M)

Procedure:

-

Ligand Deprotonation: Dissolve BTFA (3 mmol) in 20 mL of ethanol in a round-bottom flask. While stirring, slowly add 3 mL of 1 M NaOH solution dropwise to deprotonate the β-diketone, forming the BTFA⁻ anion.

-

Europium Salt Addition: In a separate beaker, dissolve EuCl₃·6H₂O (1 mmol) in 10 mL of ethanol. Add this solution dropwise to the stirring ligand solution. A precipitate should begin to form.

-

Ancillary Ligand Addition: Dissolve 1,10-phenanthroline (1 mmol) in 5 mL of warm ethanol. Add this solution to the reaction mixture.

-

Reaction and Precipitation: Stir the mixture at room temperature for 2-3 hours. The final product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with small portions of cold ethanol and then deionized water to remove unreacted starting materials and salts.

-

Drying: Dry the resulting fine powder in a vacuum oven at 50°C for 12 hours to remove any residual solvent and coordinated water. The final product should be a pale-yellow or off-white crystalline solid that glows bright red under UV light.

Protocol: Photophysical Characterization

Caption: A standard workflow for characterizing the luminescent properties of Eu(III) complexes.

Methodologies:

-

UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of the complex in a suitable solvent (e.g., dichloromethane, acetonitrile).

-

Record the absorption spectrum. The strong absorption band in the UV region (typically 300-400 nm) is due to the π→π* transitions of the organic ligands. This confirms the light-harvesting capability of the antenna.

-

-

Steady-State Luminescence Spectroscopy:

-

Emission Spectrum: Excite the sample at the absorption maximum of the ligand (λ_ex). The resulting spectrum should show the characteristic sharp emission peaks of Eu³⁺ (⁵D₀ → ⁷Fⱼ), confirming successful energy transfer.[10] The absence of ligand fluorescence is a strong indicator of high sensitization efficiency.[11]

-

Excitation Spectrum: Set the emission monochromator to the most intense Eu³⁺ peak (typically ~612 nm) and scan the excitation wavelengths. The resulting excitation spectrum should closely match the ligand's absorption spectrum, providing definitive proof of the antenna effect.

-

-

Luminescence Lifetime (τ):

-

Excite the sample with a pulsed light source (e.g., a nitrogen laser or pulsed LED).

-

Measure the decay of the luminescence intensity at 612 nm over time.

-

Fit the decay curve to a single exponential function (I(t) = I₀ * exp(-t/τ)) to obtain the observed lifetime (τ_obs) of the ⁵D₀ excited state. This value is typically in the range of hundreds of microseconds to milliseconds.[12]

-

-

Overall Quantum Yield (Φ_overall):

-

The relative method is commonly used. It involves comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

The sample and standard solutions are prepared to have similar absorbances (<0.1) at the excitation wavelength.

-

The quantum yield is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

-

Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Calculation of Key Photophysical Parameters

From the experimental data, several key parameters that describe the efficiency of the luminescence process can be calculated.

| Parameter | Symbol | Formula | Description |

| Observed Lifetime | τ_obs | Direct measurement | The measured lifetime of the ⁵D₀ emissive state. |

| Radiative Decay Rate | k_r | A_rad in some literature | Calculated from the emission spectrum, often using established theoretical models. A common approximation is based on the intensity of the ⁵D₀→⁷F₁ transition. |

| Non-radiative Decay Rate | k_nr | A_nrad in some literature | k_nr = (1/τ_obs) - k_r |

| Intrinsic Quantum Yield | Φ_Eu | Q_Eu in some literature | Φ_Eu = k_r / (k_r + k_nr) = τ_obs * k_r |

| Sensitization Efficiency | η_sens | η_sens = Φ_overall / Φ_Eu |

Table 2: Key photophysical parameters and their determination.

Conclusion and Outlook

The luminescence of Europium(III) complexes is a powerful illustration of molecular engineering, where a deep understanding of photophysical principles allows for the rational design of highly functional materials. The antenna effect provides an elegant solution to the ion's inherent inability to absorb light efficiently. By carefully selecting and modifying organic ligands, researchers can tune the absorption properties, optimize energy transfer, and protect the emissive state from quenching, leading to materials with exceptional brightness and purity of color.

The continued development of novel ligands and a deeper understanding of the subtle interplay between the ligand, the metal ion, and the surrounding environment will continue to push the boundaries of what is possible. These efforts will undoubtedly lead to brighter, more stable, and more intelligent luminescent materials for advanced applications in drug delivery, clinical diagnostics, solid-state lighting, and anti-counterfeiting technologies.[1]

References

-

Dynamics of the Energy Transfer Process in Eu(III) Complexes Containing Polydentate Ligands Based on Pyridine, Quinoline, and Isoquinoline as Chromophoric Antennae. (n.d.). National Institutes of Health. [Link]

-

Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. (n.d.). MDPI. [Link]

-

Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands. (2023). National Institutes of Health. [Link]

-

Energy Transfer Processes and Quenching Pathways in Lanthanide Complexes: The Role of Structural Changes. (2023). DiVA portal. [Link]

-

Theoretical Determination of Energy Transfer Processes and Influence of Symmetry in Lanthanide(III) Complexes: Methodological Considerations. (2018). ACS Publications. [Link]

-

Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. (2023). National Institutes of Health. [Link]

-

Exploring Antenna Effects and Metal Ion Sensing in a 2D Europium(III) Coordination Network with a Rigid Diyne-Based Ligand. (n.d.). sisgeenco. [Link]

-

Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Photophysical Properties of Ternary β-Diketonate Europium(III) Complexes Incorporating Bipyridine and its. (n.d.). PolyU Institutional Research Archive. [Link]

-

Red EuropiumIII complexes: Synthesis, photophysics and optoelectronics properties. (n.d.). ResearchGate. [Link]

-

Self-assembly-induced luminescence of Eu3+-complexes and application in bioimaging. (n.d.). Oxford Academic. [Link]

-

Comparative analysis of lanthanide excited state quenching by electronic energy and electron transfer processes. (2021). RSC Publishing. [Link]

-

Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. (n.d.). MDPI. [Link]

-

Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand. (2017). ACS Publications. [Link]

-

Bright red emission with high color purity from Eu(III) complexes with π-conjugated polycyclic aromatic ligands and their sensing applications. (2022). RSC Publishing. [Link]

-

Recent Advances in Luminescence Imaging of Biological Systems Using Lanthanide(III) Luminescent Complexes. (n.d.). National Institutes of Health. [Link]

-

A Comprehensive Strategy to Boost the Quantum Yield of Luminescence of Europium Complexes. (n.d.). National Institutes of Health. [Link]

Sources

- 1. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids [mdpi.com]

- 2. Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices [mdpi.com]

- 6. Bright red emission with high color purity from Eu( iii ) complexes with π-conjugated polycyclic aromatic ligands and their sensing applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08233G [pubs.rsc.org]

- 7. Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Strategy to Boost the Quantum Yield of Luminescence of Europium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamics of the Energy Transfer Process in Eu(III) Complexes Containing Polydentate Ligands Based on Pyridine, Quinoline, and Isoquinoline as Chromophoric Antennae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sisgeenco.com.br [sisgeenco.com.br]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Luminescence Imaging of Biological Systems Using Lanthanide(III) Luminescent Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra of Europium(III) Acetate Hydrate

This guide provides a comprehensive overview of the principles and practical methodologies for the characterization of the photoluminescent properties of Europium(III) acetate hydrate. It is intended for researchers, scientists, and drug development professionals who are leveraging the unique spectroscopic features of lanthanide complexes in their work.

Introduction: The Allure of Lanthanide Luminescence

Trivalent europium (Eu³⁺) stands out among the lanthanides for its brilliant red emission, a consequence of its unique electronic structure. Unlike many organic fluorophores and transition metal complexes that exhibit broad emission bands, Eu³⁺ showcases sharp, line-like emission peaks.[1][2] This arises from the fact that the electronic transitions responsible for its luminescence occur within the 4f orbitals. These orbitals are effectively shielded from the external environment by the filled 5s and 5p orbitals, resulting in emission spectra that are relatively insensitive to the bulk solvent but exquisitely sensitive to the immediate coordination environment.[3]

Europium(III) acetate hydrate, with the general formula Eu(CH₃COO)₃·xH₂O, serves as an excellent model system and a versatile precursor in various applications, from luminescent materials to biological probes. The acetate and water ligands directly coordinated to the Eu³⁺ ion play a crucial role in modulating its photophysical properties. Understanding and accurately measuring the excitation and emission spectra of this compound are paramount for its effective application.

Theoretical Framework: Unraveling the Photophysics of Eu³⁺

The luminescence of Eu³⁺ is governed by parity-forbidden f-f transitions. Direct excitation of the Eu³⁺ ion is inefficient due to very low molar absorption coefficients.[2] To overcome this, the "antenna effect" is often employed, where an organic ligand with a large absorption cross-section absorbs light and transfers the energy to the lanthanide ion. In the case of Europium(III) acetate, while the acetate ligand itself is not a strong antenna, this principle is fundamental to the broader field of lanthanide luminescence.

The characteristic emission spectrum of Eu³⁺ arises from transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state (⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄).[3] The relative intensities and splitting of these emission bands are highly dependent on the local symmetry of the Eu³⁺ ion.[3]

A key theoretical tool for understanding the intensities of these transitions is the Judd-Ofelt theory .[4][5] This theory parameterizes the influence of the ligand field on the electronic transition probabilities using a set of three intensity parameters (Ω₂, Ω₄, Ω₆). The Ω₂ parameter is particularly sensitive to the asymmetry of the coordination environment and is closely related to the intensity of the "hypersensitive" ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red color of Eu³⁺ emission.[5][6]

Experimental Protocol: A Step-by-Step Guide to Spectral Acquisition

This section provides a detailed methodology for the preparation of Europium(III) acetate hydrate samples and the subsequent acquisition of their excitation and emission spectra. Adherence to this protocol will ensure high-quality, reproducible data.

Materials and Reagents

-

Europium(III) acetate hydrate (99.9% or higher purity)

-

Solvent: Deionized water, ethanol, or other appropriate solvent. The choice of solvent can influence the hydration sphere of the Eu³⁺ ion.

-

Quartz cuvettes for fluorescence spectroscopy

Sample Preparation

The preparation of the sample is a critical step that directly impacts the quality of the spectroscopic data.

-

Stock Solution Preparation:

-

Accurately weigh a known amount of Europium(III) acetate hydrate.

-

Dissolve the solid in the chosen solvent to create a stock solution of a specific concentration (e.g., 0.1 M). Gentle heating and stirring may be required to ensure complete dissolution.[7]

-

-

Working Solution Preparation:

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. A typical starting concentration for luminescence measurements is in the range of 10⁻³ to 10⁻⁵ M.

-

Causality: The concentration is crucial. If the solution is too concentrated, inner filter effects can distort the emission spectrum. If it is too dilute, the signal-to-noise ratio may be poor.

-

Instrumentation and Setup

A high-sensitivity spectrofluorometer is required for acquiring the excitation and emission spectra of lanthanide complexes.

-

Instrument: A research-grade spectrofluorometer equipped with a high-intensity xenon lamp source and a sensitive detector (e.g., a photomultiplier tube).

-

Cuvette: Use a four-sided clear quartz cuvette to minimize scattering and interference.

The following diagram illustrates the typical workflow for spectral acquisition:

Caption: Experimental workflow for acquiring and analyzing the luminescence spectra of Europium(III) acetate hydrate.

Acquiring the Excitation Spectrum

-

Set Emission Wavelength: Set the emission monochromator to the wavelength of the most intense emission peak of Eu³⁺, which is the ⁵D₀ → ⁷F₂ transition, typically around 615 nm.[2]

-

Scan Excitation Wavelengths: Scan the excitation monochromator over a range of wavelengths, for example, from 250 nm to 500 nm.

-